3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and several functional groups, including a chloro group, a nitro group, and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro, nitro, and phenoxy groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and phenol derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core and the specific arrangement of functional groups
Properties
Molecular Formula |
C21H13ClN2O4S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-chloro-N-(3-nitro-5-phenoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13ClN2O4S/c22-19-17-8-4-5-9-18(17)29-20(19)21(25)23-13-10-14(24(26)27)12-16(11-13)28-15-6-2-1-3-7-15/h1-12H,(H,23,25) |
InChI Key |
RAFOXAAWRHWFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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